2-(1H-indol-2-ylformamido)acetic acid

Description

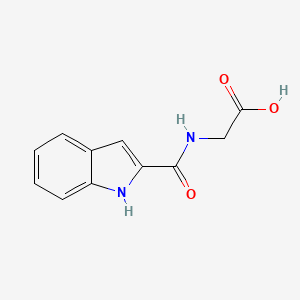

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indole-2-carbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-10(15)6-12-11(16)9-5-7-3-1-2-4-8(7)13-9/h1-5,13H,6H2,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKDAKXYJCJZBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Indol 2 Ylformamido Acetic Acid and Its Analogues

Established Synthetic Routes for 2-(1H-indol-2-ylformamido)acetic acid

Direct Amidation Approaches

Direct amidation involves the coupling of a carboxylic acid and an amine. While direct thermal condensation is possible, it often requires high temperatures to overcome the formation of unreactive ammonium (B1175870) salts. mdpi.com Catalytic methods are therefore preferred to facilitate the reaction under milder conditions.

One common approach for synthesizing indole-2-carboxamides is the use of standard coupling reagents. For instance, indole-2-carboxylic acid can be coupled with commercially available amines using reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in a solvent like DCM (dichloromethane). nih.gov This method is widely applicable for generating a variety of indole-2-carboxamide derivatives. nih.govacs.org

Boron-derived catalysts have also been shown to be effective for direct amidation reactions. mdpi.comresearchgate.net These catalysts activate the carboxylic acid, facilitating the nucleophilic attack of the amine. This approach has been successfully applied to the synthesis of peptides, indicating its potential for coupling amino acids like glycine (B1666218) with indole-2-carboxylic acid. researchgate.net

The general reaction for the direct amidation of indole-2-carboxylic acid with glycine is depicted below:

Figure 1: General scheme for the direct amidation of Indole-2-carboxylic acid and Glycine.

Role of Acetic Acid as a Reaction Medium or Reagent in Indole (B1671886) Derivatives Synthesis

Acetic acid plays a significant role in various synthetic transformations involving indole derivatives, acting as a catalyst, solvent, or even a reagent.

In the synthesis of certain indole-containing heterocyclic systems, glacial acetic acid is used as a catalyst. For example, it can catalyze the condensation of an acid hydrazide with an aldehyde to form a hydrazone. researchgate.net Similarly, the reaction of indol-2-carbohydrazide with various aldehydes and ketones can be catalyzed by acetic acid in ethanol (B145695) to yield the corresponding hydrazones. mdpi.com In the formation of Schiff bases from 1,2,4-triazoles derived from indole-3-acetic acid and various benzaldehydes, glacial acetic acid also serves as a catalyst. nih.gov

Furthermore, acetic acid can be a key component in unexpected cascade reactions. In one instance, heating 3-formyl-1H-indol-4-carboxylic acid methyl ester with acetic acid and ethane-1,2-diamine in methanol (B129727) led to the formation of a novel tetracyclic indole scaffold. mdpi.com This highlights the ability of acetic acid to participate in and facilitate complex molecular rearrangements.

Novel Synthetic Strategies and Advanced Methodologies for Related Indole Scaffolds

The indole scaffold is a privileged structure in medicinal chemistry, leading to the continuous development of novel and efficient synthetic methodologies.

Convergent Synthesis Approaches

Convergent synthesis is a strategy that involves the preparation of complex molecules from several individual fragments that are then joined together. This approach is often more efficient than a linear synthesis for building complex structures. For the synthesis of indole-2-carboxamides, a convergent approach might involve the separate synthesis of a functionalized indole-2-carboxylic acid and a desired amine, followed by their coupling in a final step. This strategy allows for the rapid generation of a library of analogues with diverse substitutions. nih.govacs.org

For example, substituted indole-2-carboxylates can be synthesized via methods like the Hemetsberger–Knittel indole synthesis. acs.org These intermediates can then be hydrolyzed to the corresponding carboxylic acids and subsequently coupled with various amines to produce a range of indole-2-carboxamides. acs.org

Acid-Catalyzed Cascade Reactions in Novel Indole Scaffold Construction

Acid-catalyzed cascade reactions provide an efficient means to construct complex polycyclic indole structures in a single step from simpler precursors. rsc.org These reactions often involve a series of intramolecular bond-forming events initiated by an acid promoter.

For instance, trifluoroacetic acid or a Lewis acid can promote a cascade cyclization of certain indole derivatives to form structurally diverse polycyclic cyclopenta[b]indoles. acs.org This process can be highly effective for creating fused-ring systems. As mentioned earlier, acetic acid has also been implicated in serendipitous acid-catalyzed cascade reactions that furnish novel and complex tetracyclic indole skeletons. mdpi.com Such reactions are valuable for their atom economy and ability to rapidly build molecular complexity.

Utilizing Coupling Reagents in Amide Formation (e.g., Propylphosphonic Anhydride)

A variety of coupling reagents are available to facilitate amide bond formation. Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a particularly efficient and versatile reagent for this purpose. semanticscholar.orgresearchgate.netdeepdyve.com T3P® is effective for the synthesis of amides from carboxylic acids and amines, including those that are prone to racemization. researchgate.netdeepdyve.com

The reagent has been successfully used in the acid-amine coupling of various carboxylic acids with amines in the presence of a base like DIPEA and a solvent such as ethyl acetate. ijsrset.com T3P® can also be used for the conversion of carboxylic acids into other derivatives like acid azides, which are themselves useful intermediates for forming amides and other functional groups. core.ac.uk Its broad applicability and mild reaction conditions make it a valuable tool for the synthesis of indole-2-carboxamides and their analogues.

The table below summarizes the different synthetic approaches discussed:

| Methodology | Description | Key Reagents/Conditions | Application |

| Direct Amidation | Direct coupling of a carboxylic acid and an amine. | Coupling reagents (e.g., BOP), Boron-derived catalysts. | Synthesis of this compound and analogues. |

| Acetic Acid in Synthesis | Acts as a catalyst, solvent, or reagent in various indole transformations. | Glacial acetic acid. | Synthesis of hydrazones, Schiff bases, and complex heterocyclic systems. |

| Convergent Synthesis | Assembly of complex molecules from pre-synthesized fragments. | Standard coupling conditions. | Rapid generation of diverse indole-2-carboxamide libraries. |

| Acid-Catalyzed Cascade Reactions | Multi-step transformations initiated by an acid to form complex polycyclic indoles. | Strong acids (e.g., trifluoroacetic acid), Lewis acids, Acetic acid. | Construction of novel and complex indole scaffolds. |

| Propylphosphonic Anhydride (T3P®) Coupling | Efficient amide bond formation using T3P® as a coupling reagent. | T3P®, DIPEA, Ethyl acetate. | Synthesis of amides, including those with racemization-prone substrates. |

Derivatization Strategies for Enhancing Chemical Diversity

The most direct strategy for modifying the formamido moiety in analogues of this compound involves the use of different amines in the final amide coupling step. The general synthesis begins with a substituted or unsubstituted indole-2-carboxylic acid, which is then coupled with a diverse range of primary or secondary amines using standard peptide coupling reagents. nih.gov This approach allows for the introduction of a wide variety of functional groups and structural motifs in place of the acetic acid group.

Commonly used coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in combination with hydroxybenzotriazole (B1436442) (HOBt), or BOP reagent (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) with a base such as N,N-diisopropylethylamine (DIPEA). nih.govnih.gov The choice of the amine component is critical for generating diversity. Researchers have successfully incorporated various amines, from simple alkyl and aryl amines to complex polycyclic structures and pharmacologically active moieties. nih.govnih.gov For instance, indole-2-carboxylic acids have been coupled with rimantadine (B1662185) to produce derivatives with potential antimycobacterial activity. nih.gov Similarly, a series of analogues were prepared by coupling indole-2-carboxylic acid with various commercially available amines to explore pan anti-mycobacterial activity. nih.gov

Table 1: Examples of Amine Moieties Incorporated into the Indole-2-Carboxamide Scaffold

| Amine Used | Coupling Reagents | Resulting Moiety | Reference |

|---|---|---|---|

| Rimantadine hydrochloride | EDC·HCl, HOBt, DIPEA | N-(1-(adamantan-1-yl)ethan-1-yl) | nih.gov |

| Various commercially available amines | DCC, DMAP | Varied N-substituents | nih.gov |

| Appropriate amines (e.g., phenethylamines) | BOP, DIPEA | Varied N-phenethyl substituents | nih.gov |

| Benzylamine | Not specified | N-benzyl | mdpi.com |

| 4-Fluorobenzylamine | Not specified | N-(4-fluorobenzyl) | mdpi.com |

| 3,4-Dichlorobenzylamine | Not specified | N-(3,4-dichlorobenzyl) | mdpi.com |

Introducing substituents on the indole nucleus is a powerful strategy to modulate the electronic and steric properties of the molecule. Substitutions can be achieved either by starting with a pre-substituted indole precursor or by direct modification of the indole ring system.

A common method involves the Fischer indole synthesis, where a substituted phenylhydrazine (B124118) is reacted with an appropriate ketone, such as ethyl pyruvate, to form a substituted indole-2-carboxylate (B1230498) ester. nih.gov For example, using 4,6-dimethylphenylhydrazine in this reaction yields 4,6-dimethylindole-2-carboxylate, which can then be hydrolyzed and coupled with an amine. nih.gov This approach allows for precise control over the position and nature of substituents on the benzene (B151609) portion of the indole ring.

Direct substitution on the indole nucleus is also a viable route. Nucleophilic substitution reactions can occur at the N-1 position of the indole nitrogen. For instance, 1-hydroxyindoles can react with other nucleophiles like indole in the presence of formic acid, suggesting a potential pathway for N-functionalization. clockss.orgresearchgate.net While electrophilic substitution reactions are common for indoles, they typically occur at the C-3 position. However, by protecting the C-3 position or using specific reaction conditions, substitution at other positions can be achieved. Various substituted indole-2-carboxamides have been synthesized with groups such as chloro, methyl, and methoxy (B1213986) at positions 4, 5, 6, and 7. acs.orgnih.gov

Table 2: Examples of Substitutions on the Indole Nucleus of Indole-2-Carboxamide Analogues

| Substituent | Position(s) | Synthetic Approach | Reference |

|---|---|---|---|

| 5-Chloro | C-5 | Starting with 4-chlorophenylhydrazine | acs.org |

| 4,6-Dimethyl | C-4, C-6 | Starting with 3,5-dimethylphenylhydrazine | nih.gov |

| 3-Methyl | C-3 | Fischer indole cyclization with 2-oxopropanoic acid | nih.gov |

| 1-Methyl | N-1 | Alkylation of ethyl 1H-indole-2-carboxylate with dimethyl carbonate (DMC) | mdpi.com |

| 7-Methoxy | C-7 | Starting with a methoxy-substituted precursor | nih.gov |

| 5-Fluoro | C-5 | Starting with a fluoro-substituted precursor | nih.gov |

Creating hybrid molecules by combining the indole scaffold with other heterocyclic rings like pyrimidine (B1678525) or triazole is a well-established strategy to explore new chemical space and generate novel pharmacophores.

Indole-Pyrimidine Hybrids: The synthesis of indole-pyrimidine hybrids can be achieved through cyclization reactions. One common route involves the Claisen-Schmidt condensation of an indole aldehyde (e.g., indole-3-aldehyde) with a substituted acetophenone (B1666503) to form an indole-bearing chalcone (B49325). researchgate.netresearchgate.net This chalcone intermediate is then cyclized by reacting it with thiourea (B124793) in the presence of a base, such as ethanolic sodium hydroxide (B78521), to yield the final indole-pyrimidine-2-thiol derivative. researchgate.netresearchgate.net Another approach involves the cyclization of an appropriately functionalized indole derivative. For example, an indole-based precursor was treated with 2-methoxy ethanol in the presence of guanidine (B92328) hydrochloride and potassium carbonate to achieve cyclization into an aminopyrimidine ring. researchgate.net

Indole-Triazole Hybrids: Indole-1,2,4-triazole hybrids are often synthesized by constructing the triazole ring onto an indole precursor. A typical synthetic pathway starts with an indole carboxylic acid, such as indole-3-carboxylic acid. nih.gov The acid is first converted to its corresponding ethyl ester, which then reacts with hydrazine (B178648) hydrate (B1144303) to form a carbohydrazide (B1668358). nih.govjksus.org This indole carbohydrazide is a key intermediate that can be cyclized with various reagents. For example, reaction with substituted phenyl isothiocyanates followed by cyclization with sodium hydroxide can yield 5-(indolyl)-4-(substituted phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives. jksus.org This modular approach allows for the introduction of diversity at multiple points in the hybrid structure.

Table 3: Synthetic Strategies for Indole-Heterocycle Hybrids

| Hybrid Type | Key Intermediate | Key Reaction Step | Reference |

|---|---|---|---|

| Indole-Pyrimidine | Indole-Chalcone | Cyclization with thiourea | researchgate.net, researchgate.net |

| Indole-Pyrimidine | Substituted Indole | Cyclization with guanidine hydrochloride | researchgate.net |

| Indole-Triazole | Indole Carbohydrazide | Reaction with isothiocyanate and cyclization | jksus.org |

| Indole-Triazole | Indole Carbohydrazide | Multi-step conversion and cyclization | nih.gov |

Spectroscopic and Analytical Characterization

Vibrational Spectroscopy Analysis (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in 2-(1H-indol-2-ylformamido)acetic acid. The analysis of its IR spectrum reveals characteristic absorption bands corresponding to the vibrations of its specific bonds. The spectrum is a composite of the features from the indole (B1671886) ring, the secondary amide linkage, and the carboxylic acid moiety.

Key expected vibrational frequencies are detailed in the table below, based on data from analogous structures like indole-2-carboxylic acid and other indole derivatives. researchgate.netmdpi.com

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Notes |

| 3400 - 3300 | N-H stretch | Indole NH | A sharp to medium peak is anticipated, characteristic of the indole N-H group. researchgate.net |

| 3300 - 3100 | N-H stretch | Amide | Often appears as a medium to strong band. |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | A very broad and strong absorption band is characteristic, often overlapping with C-H stretching frequencies, due to strong hydrogen bonding. rsc.org |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Multiple weak to medium sharp bands are expected for the C-H bonds on the indole ring. |

| 3000 - 2850 | C-H stretch | Aliphatic C-H | Associated with the methylene (B1212753) (-CH₂-) group of the acetic acid moiety. |

| ~1710 - 1680 | C=O stretch | Carboxylic Acid (C=O) | A strong, sharp peak resulting from the carbonyl of the acid, typically higher if not hydrogen-bonded. miamioh.edu |

| ~1680 - 1640 | C=O stretch | Amide I band | A very strong absorption characteristic of the amide carbonyl group. |

| ~1600 - 1450 | C=C stretch | Aromatic Ring | Multiple bands indicating the stretching vibrations within the indole ring. |

| ~1550 | N-H bend | Amide II band | A medium to strong band arising from the N-H bending coupled with C-N stretching. |

| ~1250 | C-O stretch | Carboxylic Acid | A strong band associated with the C-O single bond of the acid. |

This table represents predicted data based on the analysis of related chemical structures.

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~10.5 - 11.5 | Singlet (broad) | 1H | Indole NH |

| ~8.0 - 8.5 | Triplet | 1H | Amide NH |

| ~7.6 - 7.7 | Doublet | 1H | Indole H-4 or H-7 |

| ~7.4 - 7.5 | Doublet | 1H | Indole H-7 or H-4 |

| ~7.1 - 7.3 | Multiplet | 2H | Indole H-5, H-6 |

| ~6.8 - 7.0 | Singlet/Doublet | 1H | Indole H-3 |

| ~4.2 - 4.3 | Doublet | 2H | Methylene (-CH₂ -) |

This table represents predicted data based on the analysis of related chemical structures.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~172 | Carboxylic Acid (-C OOH) |

| ~162 | Amide (-C ONH-) |

| ~136 | Indole C-7a |

| ~128 | Indole C-3a |

| ~127 | Indole C-2 |

| ~124 | Indole C-5 or C-6 |

| ~122 | Indole C-6 or C-5 |

| ~120 | Indole C-4 |

| ~112 | Indole C-7 |

| ~104 | Indole C-3 |

| ~42 | Methylene (-C H₂-) |

This table represents predicted data based on the analysis of related chemical structures like indole-3-acetic acid and other indole alkaloids. mdpi.comspectrabase.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation patterns. The molecular formula C₁₁H₁₀N₂O₃ gives an exact mass of approximately 218.0641 Da. chemicalregister.com

The fragmentation of this compound upon ionization would likely proceed through several key pathways, primarily involving the cleavage of the amide and carboxylic acid groups. libretexts.orgwhitman.edu

| m/z Value (Predicted) | Fragment Ion | Fragment Lost |

| 218 | [M]⁺ | - |

| 173 | [M - COOH]⁺ | -COOH (45 Da) |

| 160 | [M - CH₂COOH]⁺ | -CH₂COOH (59 Da) |

| 144 | [Indole-2-carboxamide]⁺ | -C₂H₂O₂ (glycine remnant) |

| 130 | [Indole-2-carbonyl]⁺ | -NHCH₂COOH (74 Da) |

| 116 | [Indole]⁺ | -CONHCH₂COOH (102 Da) |

This table represents predicted data based on established mass spectrometry fragmentation patterns for amides and carboxylic acids. miamioh.edulibretexts.org

Elemental Composition Analysis

Elemental analysis provides the percentage composition of each element in the compound. For this compound (C₁₁H₁₀N₂O₃), the theoretical elemental composition is calculated as follows:

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 60.55% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.62% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.84% |

| Oxygen | O | 15.999 | 3 | 47.997 | 22.00% |

| Total | 218.212 | 100.00% |

Experimental values from an elemental analyzer should align closely with these calculated percentages to confirm the empirical formula of a synthesized sample.

Chromatographic Purity Assessment (High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. Given its polar nature and aromaticity, a reversed-phase HPLC method would be highly effective. researchgate.net

A typical HPLC method would involve:

Column: A reversed-phase C18 column is commonly used for separating indole derivatives. researchgate.net

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid additive such as formic or acetic acid) and an organic solvent (like methanol (B129727) or acetonitrile) is typical. sielc.comgoogle.com

Detection: UV detection would be highly sensitive due to the strong UV absorbance of the indole chromophore. The detection wavelength would likely be set around 280 nm, a common absorbance maximum for indoles. scispace.com

Purity Determination: The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A pure sample would exhibit a single, sharp peak with a consistent retention time.

Advanced Structural Elucidation

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Detailed single-crystal X-ray diffraction studies for the specific compound 2-(1H-indol-2-ylformamido)acetic acid are not extensively reported in publicly accessible literature. However, analysis of closely related indole (B1671886) derivatives provides a foundational understanding of the expected structural features. For instance, studies on various substituted indole compounds have revealed key insights into their crystal packing and intermolecular interactions. researchgate.net

In a hypothetical crystal structure of this compound, one would anticipate the indole ring system to be nearly planar. The amide linkage and the acetic acid side chain would introduce conformational flexibility. The crystal packing would likely be dominated by a network of hydrogen bonds. Specifically, the N-H group of the indole ring, the N-H of the amide linkage, and the carboxylic acid group are all potential hydrogen bond donors. The carbonyl oxygen atoms of the amide and the carboxylic acid, as well as the nitrogen atom of the indole, can act as hydrogen bond acceptors.

A representative table of crystallographic data that would be obtained from such a study is presented below. Note that these are illustrative values based on similar structures and not experimentally determined data for the title compound.

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~10.5 |

| β (°) | ~95.0 |

| Volume (Å3) | ~1065 |

| Z | 4 |

| Calculated Density (g/cm3) | ~1.45 |

Solution-State Conformation Analysis

The conformation of this compound in solution is expected to be dynamic, with rotations possible around several single bonds. The preferred conformation is influenced by a combination of steric effects, intramolecular hydrogen bonding, and interactions with the solvent. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating solution-state structures.

Techniques such as 1D and 2D NMR (e.g., COSY, HSQC, HMBC, and NOESY) would be instrumental. researchgate.net The chemical shifts of the protons and carbons provide information about the electronic environment of the nuclei. researchgate.net Coupling constants, particularly 3JHH values, can give insight into dihedral angles through the Karplus equation.

A key aspect of the solution conformation would be the orientation of the acetic acid side chain relative to the indole-amide core. Intramolecular hydrogen bonding between the amide N-H and a carbonyl oxygen, or between the carboxylic acid proton and the amide carbonyl, could stabilize certain conformations. The Nuclear Overhauser Effect (NOE) would be particularly useful in determining the spatial proximity of protons that are not directly bonded, providing crucial constraints for conformational modeling.

The choice of solvent would significantly impact the observed conformation. In polar, protic solvents, intermolecular hydrogen bonds with the solvent would compete with intramolecular interactions, potentially leading to a more extended conformation. In contrast, in nonpolar, aprotic solvents, intramolecular hydrogen bonds would be more favored, leading to more compact structures.

Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental data to explore the conformational landscape and identify low-energy structures. uc.pt These calculations can predict rotational barriers and the relative stabilities of different conformers.

A summary of the key torsional angles that would define the solution-state conformation is provided below.

| Torsional Angle (τ) | Description | Expected Behavior |

|---|---|---|

| τ1 (C2-C=O-N) | Rotation around the indole-carbonyl bond | Influences the planarity with the indole ring |

| τ2 (C=O-N-C) | Rotation around the amide C-N bond | Largely planar (trans or cis), influences side chain orientation |

| τ3 (N-C-C=O) | Rotation around the N-Cα bond of the glycine (B1666218) moiety | Determines the position of the carboxylic acid group |

| τ4 (Cα-C=O-O-H) | Rotation around the C-O bond of the carboxylic acid | Defines the orientation of the carboxylic proton |

Structure Activity Relationship Sar Studies

General Principles of Indole (B1671886) Acetic Acid Derivative SAR

The foundational structure of indole acetic acid derivatives possesses a key pharmacophoric core essential for biological activity. researchgate.netrsc.org This core generally consists of the indole ring system, which serves as a scaffold, and a center of acidity, typically a carboxylic acid group. pharmacy180.com The spatial relationship between these two components is critical; for many non-steroidal anti-inflammatory drugs (NSAIDs) based on this scaffold, the acidic center is ideally located one carbon atom away from the aromatic ring. pharmacy180.com Increasing this distance often leads to a decrease in activity. pharmacy180.com

The indole nucleus is a "privileged" structural motif found in numerous natural products and pharmaceutical drugs, valued for its ability to mimic peptide structures and bind reversibly to various enzymes. nih.govresearchgate.netnih.gov For a compound like 2-(1H-indol-2-ylformamido)acetic acid, the essential structural features for activity include the indole ring, the carboxamide linkage, and the acidic moiety. researchgate.netyoutube.com

Impact of Substitutions on the Indole Ring System (e.g., 2-position, 5-position, N-acylation)

Modifications to the indole ring itself have a profound impact on potency and selectivity.

2-Position: For anti-inflammatory activity, the presence of a small alkyl group, such as a methyl group, at the 2-position of the indole ring is often much more active than analogues with bulkier aryl substituents. youtube.com

5-Position: This position is a key site for modification to enhance activity. Substituents like methoxy (B1213986) (-OCH3), fluoro (-F), dimethylamino (-N(CH3)2), and methyl (-CH3) groups at the 5-position generally result in more potent compounds compared to the unsubstituted analogue. pharmacy180.comyoutube.com For example, studies on CB1 receptor allosteric modulators found that a chloro or fluoro group at the C5 position enhanced activity. nih.gov

N-Acylation: The nature of the substituent on the indole nitrogen is critical. Acylation with simple aliphatic or arylalkyl carboxylic acids tends to decrease activity. pharmacy180.comyoutube.com However, introducing an N-benzoyl group, particularly with electron-withdrawing substituents like -F, -Cl, or -CF3 in the para-position of the benzoyl ring, leads to more active compounds. pharmacy180.comyoutube.com It's also noteworthy that the indole ring nitrogen is not always essential for activity, as demonstrated by active analogues like Sulindac where the nitrogen is replaced by a carbon atom. pharmacy180.comyoutube.com

| Position | Substituent Type | Impact on Activity | Reference |

|---|---|---|---|

| 2-Position | Methyl | Increases activity compared to aryl groups | youtube.com |

| 5-Position | -OCH3, -F, -N(CH3)2, -Cl | Increases activity compared to unsubstituted | pharmacy180.comyoutube.comnih.gov |

| 1-Position (N-Acylation) | Aliphatic/Arylalkyl Acyl | Decreases activity | pharmacy180.comyoutube.com |

| p-Substituted Benzoyl | Increases activity | pharmacy180.comyoutube.com |

Role of the Formamido and Acetic Acid Moieties in Biological Recognition

The formamido linkage and the acetic acid side chain are crucial for molecular recognition and biological function.

The acetic acid moiety provides the essential center of acidity. The carboxyl group (-COOH) is critical, and its replacement with other acidic functionalities, such as a tetrazole, or its conversion to a less acidic amide analogue, generally leads to a significant decrease or complete loss of activity. pharmacy180.comyoutube.com In studies of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, the C2 carboxyl group was observed to form a key chelating motif with magnesium ions in the enzyme's active site, highlighting its direct role in binding. mdpi.com

Stereochemical Influences on Activity

Stereochemistry plays a vital role in the biological activity of chiral indole derivatives. When substitutions are introduced, particularly on the acetic acid side chain, stereogenic centers can be created. pharmacy180.comresearchgate.net The three-dimensional arrangement of atoms is critical for a precise fit into the binding site of a biological target, such as an enzyme or receptor.

For example, the introduction of a methyl group on the carbon atom separating the aromatic ring from the acidic center can enhance anti-inflammatory activity. pharmacy180.com This creates a chiral center, and it is common for one enantiomer (a non-superimposable mirror image) to be significantly more active than the other. The catalytic asymmetric synthesis of indole derivatives is a powerful approach to selectively produce the desired, more active, optically active isomer. researchgate.net Therefore, controlling the stereochemistry is a key consideration in the design and synthesis of potent indole-based compounds.

Lead Optimization Strategies based on SAR Insights

Lead optimization is an iterative process that uses SAR data to refine a lead compound into a viable drug candidate with improved efficacy, selectivity, and pharmacokinetic properties. patsnap.compatsnap.com

Key strategies based on SAR insights for indole acetic acid derivatives include:

Systematic Modification: Based on the principles outlined above, medicinal chemists can systematically modify the lead compound. This includes synthesizing analogues with different substituents at the 5-position of the indole ring to enhance potency or altering the N-acyl group to balance activity and metabolic stability. patsnap.comnih.gov

Bioisosteric Replacement: Functional groups can be replaced with bioisosteres—substituents that retain similar physical or chemical properties—to improve the compound's profile. For instance, the carboxylic acid could be replaced with a tetrazole ring to modulate acidity and pharmacokinetic properties, although this may decrease activity in some cases. patsnap.com

Structure-Based and Computational Design: When the structure of the biological target is known, computational methods like molecular docking can predict how newly designed analogues will bind. patsnap.comdanaher.com This allows for the rational design of modifications to improve interactions with the target protein. mdpi.com Quantitative structure-activity relationship (QSAR) models can also be developed to predict the activity of novel compounds before synthesis. patsnap.com

Scaffold Hopping: In some cases, the indole core itself might be replaced with a different heterocyclic system (a process known as scaffold hopping) while retaining the key pharmacophoric elements to discover novel compounds with improved properties. patsnap.comnih.gov An example of this is the optimization of indole acetic acid derivatives that led to the discovery of a 4-azaindole (B1209526) derivative as a potent receptor antagonist. nih.gov

| Strategy | Modification Example | Objective | Reference |

|---|---|---|---|

| SAR-Directed Optimization | Introducing a C6-halogenated benzene (B151609) ring to an indole-2-carboxylic acid core. | Improve binding with viral DNA via π–π stacking. | rsc.org |

| Structural Modification of Side Chain | Extending the C3 branch of an indole-2-carboxylic acid to interact with a hydrophobic cavity. | Increase inhibitory activity against HIV-1 integrase. | mdpi.com |

| Scaffold Modification | Modifying the amide part of an indole acetic acid derivative, leading to a tetrahydrocarbazole. | Improve potency. | nih.gov |

| Isomeric Evaluation | Changing the linkage between two indole rings from 6-6' to 5-6', 6-5', or 5-5'. | Determine the optimal molecular shape for activity. | nih.gov |

Molecular Mechanisms of Action and Target Interactions

Enzyme Inhibition and Modulatory Mechanisms

The indole (B1671886) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. For derivatives of 2-(1H-indol-2-ylformamido)acetic acid, this versatility is evident in their ability to inhibit enzymes central to various pathological processes. The core structure, featuring an indole ring linked to an acetic acid moiety via a formamido bridge, provides a platform for diverse chemical modifications that can fine-tune binding affinity and selectivity for different enzymes.

Ectonucleotidases, such as ENPPs, e5′NT (CD73), and tissue non-specific alkaline phosphatase (TNAP), are enzymes that play a crucial role in the tumor microenvironment by producing adenosine, which has immunosuppressive effects. nih.gov The inhibition of these enzymes is a promising strategy in cancer therapy. nih.gov Studies on a new class of indole acetic acid sulfonate derivatives have demonstrated their potential as ectonucleotidase inhibitors. nih.gov The core pharmacophore for this activity includes the indole ring, a carboxamide group, and a sulfonate group. nih.gov While not identical to this compound, these findings suggest that the indole and carboxamide moieties are crucial for binding and inhibition. nih.gov For instance, certain derivatives have shown potent inhibition of human ecto-5'-nucleotidase (h-e5′NT) with IC50 values in the sub-micromolar range. nih.gov

Table 1: Inhibitory Activity of Indole Acetic Acid Sulfonate Derivatives against Ectonucleotidases

| Compound Derivative | Target Enzyme | IC50 (µM) |

|---|---|---|

| 5c | h-e5′NT | 0.37 |

| 5e | h-ENPP1 | 0.32 |

| 5g | h-TNAP | 0.59 |

| 5i | r-e5′NT | 0.81 |

This table is based on data from studies on indole acetic acid sulfonate derivatives, which are structurally related to this compound.

Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes, and their modulation is a target for various diseases. nih.gov While direct evidence for this compound is not available, a novel indole compound, {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM), has been shown to modulate Sirtuin3 (SIRT3) activity. MIAM exerts its anticancer effects in hepatocellular carcinoma cells through the upregulation of SIRT3. nih.gov This suggests that the indole scaffold can indeed interact with and modulate sirtuin activity.

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. Although specific studies on the inhibitory activity of this compound against cholinesterases are lacking, the broad inhibitory profile of indole derivatives against various enzymes suggests this as a potential area for future investigation.

Elastase is a protease that can degrade elastin, a key protein in the extracellular matrix. Its overactivity is implicated in inflammatory diseases. Currently, there is a lack of specific research data detailing the inhibitory effects of this compound or its close indole-2-carboxamide analogs on elastase.

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus. A significant body of research has focused on indole-2-carboxylic acid derivatives as potent inhibitors of this enzyme. nih.govnih.gov These compounds function as integrase strand transfer inhibitors (INSTIs). nih.gov The proposed mechanism of action involves the chelation of two Mg2+ ions within the active site of the integrase by the indole nucleus and the C2 carboxyl group. nih.govnih.gov Further structural modifications, such as the introduction of a halogenated benzene (B151609) ring at the C6 position, can enhance the binding to the viral DNA through π–π stacking interactions. researchgate.netrsc.org One derivative, compound 17a from a research study, demonstrated a marked inhibitory effect on integrase with an IC50 value of 3.11 μM. researchgate.netrsc.org Another optimized derivative, 20a, showed an even more potent inhibitory effect with an IC50 value of 0.13 μM. nih.govnih.gov

Table 2: Inhibitory Activity of Indole-2-carboxylic Acid Derivatives against HIV-1 Integrase

| Compound Derivative | IC50 (µM) |

|---|---|

| 17a | 3.11 |

This table is based on data from studies on indole-2-carboxylic acid derivatives, which are structurally related to this compound.

Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. Inhibitors of tubulin polymerization are effective anticancer agents. The indole scaffold is a common feature in many tubulin polymerization inhibitors. mdpi.com For example, certain indole-based chalcone (B49325) derivatives have been shown to significantly inhibit tubulin polymerization. nih.gov One such compound, 33b, exhibited an IC50 value of 17.8 ± 0.2 μM for tubulin polymerization inhibition. nih.gov Another class of indole-based analogs of combretastatin (B1194345) A-4, compound 10k, showed potent tubulin polymerization inhibitory activity with an IC50 of 2.68 ± 0.15 μM. nih.gov These findings highlight the potential of the indole nucleus in designing tubulin polymerization inhibitors.

Table 3: Tubulin Polymerization Inhibitory Activity of Indole Derivatives

| Compound Derivative | IC50 (µM) |

|---|---|

| 33b | 17.8 |

This table is based on data from studies on various indole derivatives, which are structurally related to this compound.

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently targeted in cancer therapy. Several studies have demonstrated the potential of indole-2-carboxamide derivatives as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govrsc.org For instance, a series of 5-substituted-indole-2-carboxamides were identified as dual EGFR/CDK2 inhibitors. rsc.org One of the most potent derivatives, compound 5j, exhibited a GI50 value of 37 nM against a panel of cancer cell lines. rsc.org Another study on indole-2-carboxamides as potential multi-target antiproliferative agents found that compound Va had the highest inhibitory activity against EGFR with an IC50 value of 71 ± 06 nM. mdpi.com

Table 4: Inhibitory Activity of Indole-2-carboxamide Derivatives against Protein Kinases

| Compound Derivative | Target Kinase | IC50 (nM) |

|---|---|---|

| 5j | (antiproliferative GI50) | 37 |

| 5c | CDK2 | 46 |

| 5g | CDK2 | 33 |

This table is based on data from studies on indole-2-carboxamide derivatives, which are structurally related to this compound.

Cellular and Subcellular Interaction Mechanisms (Based on Related Indole Acetic Acid Studies)

Insights into the cellular and subcellular activities of this compound can be inferred from extensive research on its structural analog, Indole-3-acetic acid (IAA). These studies reveal a complex and multifaceted interaction with cellular components and pathways.

Reactive Oxygen Species (ROS) Production Pathways

The interaction of indole acetic acid derivatives with cellular redox systems is complex, with studies reporting both pro-oxidant and antioxidant activities. In certain contexts, the metabolic processing of IAA can lead to the generation of reactive oxygen species (ROS). For instance, the cytotoxic effects of IAA in some cell types, such as rat neutrophils, have been linked to ROS production. nih.gov This process can involve the activity of peroxidases, which metabolize IAA and generate free radicals. nih.gov Conversely, other studies have demonstrated that IAA can attenuate the generation of ROS. nih.govnih.gov In lipopolysaccharide (LPS)-induced inflammatory models using RAW264.7 macrophages, IAA was found to significantly ameliorate the generation of ROS and nitric oxide (NO). nih.govnih.gov This suggests that the effect of IAA on ROS pathways may be cell-type and context-dependent, potentially involving direct free radical scavenging actions. nih.gov Some plant-growth-promoting rhizobacteria contribute to plant stress tolerance by stimulating antioxidant enzymes like catalase (CAT), peroxidase (POD), and superoxide (B77818) dismutase (SOD), which are crucial for detoxifying ROS. mdpi.com

Membrane Integrity Modulation

Studies on related indole compounds have shown that they can influence the integrity of cellular membranes. In experiments using rat neutrophils, which have high peroxidase activity, incubation with IAA was shown to induce a loss of membrane integrity, a hallmark of necrosis. nih.gov This effect was preventable by the addition of exogenous antioxidant enzymes, suggesting that the membrane damage is a consequence of ROS production during IAA metabolism. nih.gov In contrast, studies on the alga Emiliania huxleyi indicated that exogenous IAA could increase membrane permeability in bald (N cell type) cells, which are more sensitive to the compound. frontiersin.org

DNA Interaction and Fragmentation Processes

Indole acetic acid derivatives have been demonstrated to interact directly with DNA, potentially altering its structure and function. In vitro assays have shown that IAA can bind to DNA, leading to conformational changes characteristic of intercalating agents. mdpi.com This interaction can influence the topological state of DNA in vivo, with studies in bacteria like Ensifer meliloti and Escherichia coli showing that IAA treatment leads to an increase in DNA supercoiling. mdpi.com Furthermore, the cytotoxic effects observed in some cell lines are associated with DNA damage; IAA has been shown to induce both chromatin condensation and DNA fragmentation in rat neutrophils and lymphocytes. nih.gov Molecular docking studies with a related compound, Indole-3-propionic acid (IPA), suggest it attaches to the A-T rich minor groove region of DNA, forming a stable complex primarily through hydrogen bonds and hydrophobic interactions. nih.gov

Mitochondrial Function Modulation

Mitochondria are key targets for indole acetic acid derivatives. Research has indicated that these compounds can modulate mitochondrial function through various mechanisms. In studies related to non-alcoholic fatty liver disease (NAFLD), Indole-3-acetic acid was found to improve defects in hepatic mitochondrial respiration. nih.govresearchgate.net This improvement was linked to the upregulation of PGC-1α, a primary regulator of mitochondrial biogenesis, which in turn enhanced mitochondrial oxidative phosphorylation. nih.gov Conversely, in studies examining IAA-induced cytotoxicity in immune cells, the compound led to a significant depolarization of the mitochondrial transmembrane potential, an event often associated with the initiation of apoptosis. nih.gov

Biofilm Formation Inhibition

Biofilms are structured communities of microorganisms that create a protective matrix, contributing to persistence and resistance to antimicrobial agents. mdpi.com Recent research has highlighted the potential of Indole-3-acetic acid (IAA) as an effective agent against bacterial biofilms. nih.gov Studies investigating the efficacy of IAA against Pseudomonas aeruginosa demonstrated significant biofilm inhibition and detachment of bacterial cells from surfaces. nih.govresearchgate.net Microscopic analysis confirmed that IAA treatment leads to a disintegrated biofilm matrix. nih.govresearchgate.net Molecular docking studies further suggest that the antibiofilm activity may stem from active bond interactions between IAA and key virulence proteins involved in biofilm formation. nih.gov Other indole derivatives, such as di(1H-indol-3-yl)methane and 1,1′-biindole, have also been identified as agents capable of inhibiting biofilm formation and disrupting existing biofilms. google.com

Modulation of Inflammatory Pathways (e.g., NF-κB, COX-2, LOX)

Indole acetic acid derivatives have demonstrated significant immunomodulatory and anti-inflammatory properties. A primary mechanism is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. mdpi.com Studies have shown that IAA can mitigate the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the inflammatory cascade. nih.govnih.gov

This inhibition of NF-κB leads to the downregulation of various pro-inflammatory cytokines. Research has consistently shown that IAA reduces the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various inflammatory models. mdpi.commdpi.com The modulation extends to the Toll-like receptor 4 (TLR4) pathway, as IAA demonstrated protective effects against methotrexate-induced liver injury by modulating the TLR4/NF-κB/caspase-3 pathway. mdpi.com

The enzymes cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) are critical mediators in the production of prostaglandins (B1171923) and leukotrienes, respectively, which are key players in inflammation. jpp.krakow.pl While direct studies on this compound are limited, the established role of related indole compounds in suppressing upstream inflammatory regulators like NF-κB strongly suggests a potential for downstream modulation of COX-2 and LOX pathway activity. mdpi.comnih.gov

Data Tables

Table 1: Summary of Cellular and Subcellular Interactions of Related Indole Acetic Acids

| Mechanism | Target System/Molecule | Observed Effect | Model System | Reference |

|---|---|---|---|---|

| ROS Production | Cellular Redox System | Attenuation of ROS and NO generation | RAW264.7 Macrophages | nih.govnih.gov |

| Peroxidase Metabolism | Induction of ROS production | Rat Neutrophils | nih.gov | |

| Membrane Integrity | Cell Membrane | Loss of integrity (necrosis) | Rat Neutrophils | nih.gov |

| Cell Membrane | Increased permeability | Emiliania huxleyi (alga) | frontiersin.org | |

| DNA Interaction | Plasmid DNA | Increased negative supercoiling | E. coli, E. meliloti | mdpi.com |

| Nuclear DNA | Fragmentation and chromatin condensation | Rat Neutrophils/Lymphocytes | nih.gov | |

| Calf Thymus DNA | Binds to A-T rich minor groove | In vitro / Molecular Docking | nih.gov | |

| Mitochondrial Function | Mitochondrial Respiration | Improvement of oxidative phosphorylation | HepG2 cells / NAFLD model | nih.gov |

| Mitochondrial Membrane | Depolarization of transmembrane potential | Rat Neutrophils/Lymphocytes | nih.gov | |

| Biofilm Inhibition | P. aeruginosa Biofilm | Inhibition of formation and matrix disintegration | In vitro culture | nih.govresearchgate.net |

| Inflammatory Pathways | NF-κB | Inhibition of p65 nuclear translocation | RAW264.7 Macrophages | nih.govnih.gov |

| Pro-inflammatory Cytokines | Downregulation of TNF-α, IL-1β, IL-6 | Animal models / Cell culture | mdpi.commdpi.com | |

| TLR4 Pathway | Modulation of TLR4/NF-κB/caspase-3 signaling | Rat model of liver injury | mdpi.com |

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the indole-2-carboxamide scaffold, docking studies have been instrumental in understanding their mechanism of action against various targets, including protein kinases, enzymes, and receptors. mdpi.commdpi.com

These simulations reveal key binding modes and molecular interactions. For instance, studies on indole-2-carboxamide derivatives as potential multi-target antiproliferative agents have used docking to investigate binding within the active sites of kinases like EGFR, BRAFV600E, and VEGFR-2. mdpi.com Key interactions frequently observed include:

Hydrogen Bonding: The amide linkage and the indole (B1671886) N-H group are common hydrogen bond donors, forming interactions with crucial amino acid residues such as glutamic acid and aspartic acid in kinase domains. mdpi.com

Hydrophobic and Stacking Interactions: The planar indole ring often engages in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine within the binding pocket. mdpi.com

Halogen Bonding: Introduction of halogen substituents (e.g., chlorine, bromine) at the 5-position of the indole ring can lead to additional halogen bond interactions, enhancing binding affinity. mdpi.com

In another study targeting HIV-1 integrase, docking simulations showed that the indole-2-carboxylic acid scaffold could effectively chelate the two Mg²⁺ ions within the enzyme's active site, a critical interaction for inhibitory activity. mdpi.com These computational insights are vital for guiding the structural modification of lead compounds to improve potency and selectivity.

Table 1: Examples of Molecular Docking Studies on Indole-2-Carboxamide Derivatives This table is representative of findings for the general scaffold and not specific to 2-(1H-indol-2-ylformamido)acetic acid.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| EGFR | Glu885, Asp1046 | Hydrogen Bonding | mdpi.com |

| VEGFR-2 | Asp831, Glu738, Thr830 | Ionic & Hydrogen Bonding | mdpi.com |

| BRAFV600E | Leu694, Gly772, Phe771 | Hydrophobic & π-H Interactions | mdpi.com |

| HIV-1 Integrase | Mg²⁺ ions | Metal Chelation | mdpi.com |

| Staphylococcus aureus protein | Not specified | Not specified | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the binding pose and the conformational flexibility of the ligand and protein over time. For indole derivatives, MD simulations are used to validate docking results and analyze the stability of key interactions. nih.gov

A typical MD simulation tracks the trajectory of the complex over nanoseconds. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial docked pose. A stable RMSD value over time suggests a stable binding complex. nih.gov

Radius of Gyration (Rg): Indicates the compactness of the protein structure. Stable Rg values suggest the ligand does not induce significant unfolding or destabilization. nih.gov

Intramolecular Hydrogen Bonds: Analysis of hydrogen bonds within the ligand and between the ligand and protein can confirm the persistence of key interactions predicted by docking. nih.gov

Although specific MD studies on this compound are not widely documented, research on structurally related indoleacetic acid derivatives has explored their conformational space, revealing how the orientation of the acetic acid side chain relative to the indole ring influences molecular properties and interactions. nih.govunicamp.br

Virtual Screening Approaches for Ligand Discovery

Virtual screening is a powerful computational strategy used in the early stages of drug discovery to search large chemical libraries for molecules with a high probability of binding to a specific biological target. nih.gov The indole-2-carboxamide and indole-2-carboxylic acid scaffolds have been successfully identified and optimized using such approaches.

In one notable example, a molecular docking-based virtual screening campaign was performed to identify novel HIV-1 integrase inhibitors. mdpi.com This process led to the discovery of indole-2-carboxylic acid as a potent scaffold. mdpi.com Similarly, virtual screening was employed to discover initial weak fragment hits against β-secretase (BACE1), which were then optimized into potent indole acylguanidine inhibitors. researchgate.net The process typically involves:

Library Preparation: Large databases of chemical compounds (e.g., ZINC) are prepared for docking.

High-Throughput Docking: The compounds are rapidly docked into the target's active site.

Filtering and Ranking: The docked molecules are scored and ranked based on their predicted binding affinity and interaction patterns.

Hit Selection: Top-ranking compounds are selected for experimental validation.

These in silico screening methods significantly accelerate the identification of novel hits, reducing the time and cost associated with traditional high-throughput screening. nih.gov

Chemoinformatics and Chemical Space Exploration

Chemoinformatics involves the use of computational methods to analyze and organize chemical information. For a scaffold like indole-2-carboxamide, chemoinformatics tools are used to explore the "chemical space"—the vast set of all possible molecules—around the core structure. This exploration helps in understanding structure-activity relationships (SAR), which describe how modifications to a molecule's structure affect its biological activity. mdpi.com

Studies on diazine indole acetic acid derivatives have utilized Quantitative Structure-Activity Relationship (QSAR) models to analyze how different substituents impact inhibitory potency. nih.gov These models generate contour maps that highlight regions where steric bulk, hydrophobicity, or hydrogen bonding capabilities can be modified to enhance activity. By systematically altering substituents on the indole ring and the acetic acid side chain, researchers can map out the SAR and design new analogs with improved properties. mdpi.comresearchgate.netnih.gov The versatility of the indole scaffold allows for extensive chemical modification, making it a prime candidate for such computational exploration. nih.govmdpi.com

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

For a compound to be a successful drug, it must not only bind its target effectively but also possess favorable ADME properties. Computational tools like SwissADME are widely used to predict these properties from a molecule's structure, providing an early assessment of its drug-likeness. nih.govnih.gov These predictions help filter out compounds that are likely to fail later in development due to poor pharmacokinetics. ljmu.ac.uk

The predicted ADME profile for this compound suggests it has generally favorable drug-like properties. Key predictions include high gastrointestinal absorption and adherence to Lipinski's Rule of Five, a set of guidelines used to evaluate oral bioavailability. phytojournal.com The "BOILED-Egg" model, an intuitive graphical output from SwissADME, predicts both passive gastrointestinal absorption and brain access. nih.govresearchgate.net

Table 2: Predicted Physicochemical and ADME Properties for this compound Data predicted using computational models such as SwissADME.

| Property | Predicted Value | Interpretation | Reference |

| Molecular Weight | 218.21 g/mol | Meets Lipinski's rule (<500) | nih.gov |

| LogP (Consensus) | 1.10 | Optimal lipophilicity | nih.gov |

| H-Bond Donors | 3 | Meets Lipinski's rule (≤5) | nih.gov |

| H-Bond Acceptors | 4 | Meets Lipinski's rule (≤10) | nih.gov |

| TPSA | 85.99 Ų | Within range for good cell permeability | nih.gov |

| GI Absorption | High | Likely well-absorbed from the gut | nih.govresearchgate.net |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier | nih.govresearchgate.net |

| Lipinski Violations | 0 | Good drug-likeness profile | phytojournal.com |

Fragment-Based Approaches in Computational Design

Fragment-based drug design (FBDD) is a strategy that begins by identifying small chemical fragments that bind weakly to a biological target. acs.org These fragments are then grown or linked together to produce a lead compound with higher affinity. The indole nucleus itself is considered a privileged fragment due to its prevalence in bioactive compounds. nih.gov

In the context of this compound, the indole-2-carboxamide core can be viewed as a larger, well-established fragment. Computational approaches can be used to:

Identify Sub-pockets: Analyze the target's binding site to find adjacent pockets where new fragments can be added.

Fragment Screening: Virtually screen libraries of small fragments for their ability to bind in these sub-pockets while linked to the core indole scaffold.

Linker Design: Computationally design appropriate chemical linkers to connect the core scaffold to a newly identified fragment.

This approach allows for the systematic and rational exploration of chemical space to build potent and selective inhibitors. The identification of 2-(thiophen-2-yl)acetic acid as a platform for developing mPGES-1 inhibitors through a virtual fragment screening approach showcases the power of this strategy. nih.gov

Future Research Directions

Development of Next-Generation Analogues and Hybrid Structures

The structural framework of 2-(1H-indol-2-ylformamido)acetic acid, featuring an indole-2-carboxamide core, serves as a versatile platform for synthetic modification. rsc.orgresearchgate.net Future research will focus on the rational design of new analogues and hybrid molecules to enhance potency, selectivity, and pharmacokinetic properties.

Analogue Development: Structure-activity relationship (SAR) studies will be pivotal in guiding the synthesis of next-generation compounds. asm.org Systematic modifications to the indole (B1671886) ring, the formamido bridge, and the acetic acid moiety can elucidate the structural requirements for biological activity. For instance, introducing various substituents on the indole ring could modulate the molecule's interaction with biological targets, a strategy that has proven effective for other indole-2-carboxamide derivatives in enhancing anti-mycobacterial or anti-tumor activity. rsc.org

Hybrid Structures: A promising strategy involves creating hybrid molecules by combining the core scaffold with other pharmacologically active moieties. This approach aims to develop agents with multi-target capabilities, which can be particularly effective in complex diseases like cancer. acs.org For example, linking the indole nucleus with other heterocyclic systems, such as thiazole (B1198619) or benzimidazole, could produce unique scaffolds with enhanced or entirely new biological properties. acs.orgnih.gov The indole-2-carboxamide framework is a well-established synthetic handle for constructing more complex, polycyclic indole structures. rsc.orgresearchgate.net

| Modification Strategy | Rationale | Potential Outcome | Reference Example |

|---|---|---|---|

| Substitution on Indole Ring | Modulate lipophilicity, electronic properties, and steric interactions to improve target binding and metabolic stability. | Enhanced potency and selectivity; reduced off-target effects. | Substitution on indole-2-carboxamides has been shown to improve anti-TB activity. rsc.org |

| Modification of Acetic Acid Moiety | Alter solubility, cell permeability, and interaction with target protein binding pockets. | Improved pharmacokinetic profile and target engagement. | Structural modification of the amide/acid part of indole derivatives led to new CRTH2 receptor antagonists. nih.gov |

| Creation of Hybrid Molecules | Combine with other pharmacophores (e.g., thiazole, benzimidazole) to create multi-target agents. | Dual-action compounds for complex diseases like cancer or infectious diseases. | Combining indole and thiazole created hybrid molecules with enhanced anticancer potency. acs.org |

Advanced Mechanistic Investigations at the Molecular Level

While initial screening can identify biological activity, a deep understanding of a compound's mechanism of action is crucial for its development. Future research must delve into the precise molecular interactions of this compound with its biological targets.

Advanced computational and experimental techniques will be essential. Molecular docking and simulation studies can predict binding modes and identify key interactions with target proteins, such as enzymes or receptors. researchgate.net For example, studies on other indole derivatives have used molecular modeling to show how the indole nucleus can chelate with metal ions in an enzyme's active site or how specific substitutions can enhance binding with viral DNA. rsc.org

Experimental approaches to confirm these models are critical. Techniques like X-ray crystallography of the compound bound to its target protein can provide definitive structural evidence of the interaction. Furthermore, transcriptional analysis and proteomics can reveal downstream cellular effects, identifying key pathways that are modulated by the compound. For instance, such analyses have been used to show that certain indole-2-carboxamides downregulate genes associated with tumor growth, such as carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK). nih.gov Other studies have identified specific cellular targets for indole-2-carboxamides, including the mycobacterial membrane protein large 3 transporter (MmpL3) in tuberculosis and the transient receptor potential (TRP) vanilloid type-1 (TRPV1) ion channel in pain signaling. rsc.orgmdpi.com

Integration of Multi-Omics Data in Activity Profiling

To build a comprehensive picture of the biological effects of this compound, future studies should move beyond single-target analyses and embrace a systems-biology approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the compound's impact on cellular networks. nih.govnih.gov

This multi-omics approach allows researchers to create a detailed molecular signature of the compound's activity. researchgate.net By treating cells or model organisms with the compound and subsequently analyzing changes across these different molecular layers, it is possible to identify the full spectrum of pathways and processes that are affected. nih.gov This can uncover not only the primary mechanism of action but also secondary effects and potential off-target interactions.

Advanced computational tools and machine learning algorithms are necessary to integrate and interpret these large, complex datasets. ahajournals.org This type of analysis can reveal novel biomarkers to track the compound's efficacy or identify patient populations that are most likely to respond to treatment, paving the way for personalized medicine. nih.govnih.gov For example, integrating proteomics and metabolomics has been used to uncover new biomarkers and deepen the understanding of Alzheimer's disease. nih.gov

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

A thorough understanding of the molecular mechanism and a comprehensive activity profile will enable the exploration of novel therapeutic applications for this compound and its next-generation analogues. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a remarkable breadth of activity against cancer, viruses, bacteria, and inflammatory conditions. asm.orgmdpi.com

If mechanistic studies reveal that the compound inhibits a specific target, such as a protein kinase or a viral enzyme, this can guide its development for specific diseases. mdpi.com For example, various indole derivatives have been developed as potent inhibitors of targets like EGFR and CDK-2 for anticancer therapy or as HIV-1 integrase inhibitors for antiviral treatment. rsc.orgmdpi.commdpi.com If the compound is found to modulate a host factor, it could lead to broad-spectrum antiviral therapies. asm.org Similarly, if multi-omics profiling reveals a strong effect on inflammatory pathways, it could be repurposed for autoimmune diseases or other inflammation-driven conditions.

This data-driven approach allows for a hypothesis-led exploration of new therapeutic areas, moving beyond initial findings and unlocking the full potential of the molecular scaffold.

| Potential Mechanism of Action | Associated Therapeutic Area | Rationale / Example |

|---|---|---|

| Kinase Inhibition (e.g., EGFR, CDK2) | Oncology | Indole derivatives have been developed as dual inhibitors of EGFR and CDK-2 for anticancer therapy. mdpi.comnih.gov |

| Viral Enzyme Inhibition (e.g., Integrase) | Infectious Disease (Antiviral) | Indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors. mdpi.com |

| Bacterial Transporter Inhibition (e.g., MmpL3) | Infectious Disease (Antibacterial) | Indole-2-carboxamides are known inhibitors of the MmpL3 transporter in Mycobacterium tuberculosis. rsc.org |

| Ion Channel Modulation (e.g., TRPV1) | Pain and Inflammation | Indole-2-carboxamides have been designed as novel agonists of the TRPV1 ion channel for potential antinociceptive applications. mdpi.com |

| Modulation of Host Cell Factors (e.g., translation) | Broad-Spectrum Antiviral | Some indole-2-carboxamides target host factors involved in cap-dependent translation, giving them activity against a range of RNA viruses. asm.org |

Q & A

Q. What are the established synthetic routes for 2-(1H-indol-2-ylformamido)acetic acid, and how do their yields compare?

A Bronsted acid-mediated cascade cyclization of β-ketonitriles offers an efficient route, yielding isotryptamine derivatives like 2-(1H-indol-2-yl)acetamides. This method achieves total yields up to 57.76% through sequential steps involving cyclization and recyclization . Alternative approaches, such as esterification followed by hydrazide formation (e.g., using ethanol and sulfuric acid for indole-acetic acid derivatives), may yield ~75% purity but require post-reaction purification . Catalyst choice (e.g., H₂SO₄ vs. TEMPO/NaBr) and solvent systems (acetonitrile vs. acetone) significantly impact yield and by-product formation.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

FT-IR, FT-Raman, and NMR spectroscopy are critical for structural elucidation. FT-IR identifies functional groups like amide C=O (~1650 cm⁻¹) and indole N-H (~3400 cm⁻¹). FT-Raman complements this by resolving aromatic vibrations (e.g., indole ring modes at 1550–1600 cm⁻¹). ¹H/¹³C NMR provides electronic environments, such as acetamide CH₂ (~3.8 ppm) and indole protons (~7.0–7.5 ppm). Theoretical calculations (DFT) validate experimental data and predict vibrational frequencies with <5% deviation .

Q. What purification methods ensure high purity of this compound?

Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the compound. For lab-scale synthesis, recrystallization from ethanol or acetone removes impurities. Post-reaction quenching with isopropanol and diatomaceous earth filtration minimizes residual catalysts . Purity ≥95% is achievable via repeated wash cycles with saturated sodium carbonate and ethyl acetate extraction .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in cascade cyclization syntheses?

Key parameters include:

- Catalyst loading : TEMPO (0.1 mmol) and NaBr (1 mmol) reduce side reactions during oxidation steps .

- Temperature control : Maintaining 0–5°C during exothermic steps prevents decomposition .

- Solvent selection : Acetonitrile improves nucleophilic substitution rates vs. acetone, which stabilizes intermediates .

- Reaction time : Extended stirring (24–48 hrs) ensures complete cyclization but risks by-product formation. Monitoring via TLC or HPLC is advised.

Q. What mechanistic insights explain by-product formation during synthesis, and how can they be mitigated?

By-products arise from incomplete cyclization (e.g., residual β-ketonitriles) or over-oxidation of indole rings. Mechanistic studies suggest that Brønsted acids (e.g., H₂SO₄) protonate nitrile groups, initiating cyclization. Competing pathways, such as dimerization, are suppressed by steric hindrance from methyl/phenyl substituents . Adding radical scavengers (e.g., TEMPO) and optimizing stoichiometry (1:1.2 molar ratio of substrate to catalyst) reduce oxidative by-products .

Q. How do computational studies predict the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level model electronic transitions and charge distribution. HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, favoring electrophilic substitution at the indole C3 position. Molecular electrostatic potential (MEP) maps highlight nucleophilic sites (e.g., acetamide oxygen) for targeted functionalization .

Q. What strategies resolve contradictions in reported biological activities of indole-acetic acid derivatives?

Discrepancies in antimicrobial or anticancer assays often stem from:

- Structural variability : Substituents (e.g., methoxyethyl vs. chlorophenyl groups) alter bioavailability .

- Assay conditions : Varying pH or serum content in cell cultures affects solubility. Standardized protocols (e.g., CLSI guidelines) and SAR studies clarify structure-activity relationships. Meta-analyses of IC₅₀ values across studies identify outliers due to impurities or solvent artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.